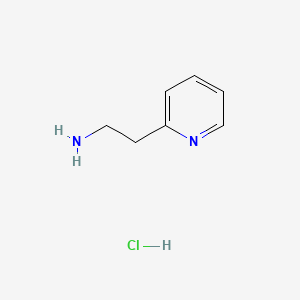

2-Pyridylethylamine hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

24319-18-4 |

|---|---|

分子式 |

C7H11ClN2 |

分子量 |

158.63 g/mol |

IUPAC 名称 |

2-pyridin-2-ylethanamine;hydrochloride |

InChI |

InChI=1S/C7H10N2.ClH/c8-5-4-7-3-1-2-6-9-7;/h1-3,6H,4-5,8H2;1H |

InChI 键 |

CGTWPKMZGWJCGE-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=NC(=C1)CCN.Cl |

产品来源 |

United States |

Nature of the Central Metal Ion:

Charge and Ionic Radius: Generally, for a given ligand, the stability of the complex increases with increasing charge and decreasing ionic radius of the metal ion. slideshare.netunacademy.com This is due to the stronger electrostatic attraction between the metal ion and the ligand.

Irving-Williams Series: For divalent transition metal ions of the first row, the stability of their high-spin complexes generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is largely attributed to the decrease in ionic radius across the series and the ligand field stabilization energy. researchgate.net

Ligand Properties:

Chelate Effect: 2-(2-Aminoethyl)pyridine (B145717) is a bidentate ligand that forms a six-membered chelate ring upon coordination to a metal ion. cu.edu.eg The formation of such a chelate ring leads to a significant increase in the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands. This is known as the chelate effect, which is primarily an entropic effect. slideshare.net

Basicity of the Ligand: The stability of a complex is often related to the basicity of the ligand. More basic ligands tend to form more stable complexes.

Reaction Conditions:

pH of the Solution: The pH of the medium can significantly affect complex stability, especially when the ligand can be protonated or deprotonated. For 2-(2-Aminoethyl)pyridine (B145717), the amino group can be protonated at low pH, which would compete with metal ion coordination.

Solvent: The dielectric constant of the solvent can influence the stability of charged complexes. For instance, the stability of a Pd(II) complex with a dicarboxylic acid was found to be greater in a medium with a lower dielectric constant. researchgate.net

Theoretical and Computational Investigations

Quantum Mechanical (QM) Studies

Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure and geometric parameters of pyridine (B92270) derivatives and their protonated forms.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized geometries of molecules, providing detailed information about bond lengths, bond angles, and dihedral angles.

For pyridine derivatives, geometry optimizations are commonly performed using the B3LYP functional combined with a basis set such as 6-31G(d,p). This level of theory has been shown to provide a good description of the molecular systems. In the case of 2-(2-Aminoethyl)pyridine (B145717), which is the parent compound of its hydrochloride salt, computational studies have identified multiple stable conformations arising from rotational isomerism around the single C-C and C-N bonds of the aminoethyl side chain. Specifically, nine stable conformers, comprising four trans and five gauche forms with similar Gibbs free energies, have been identified through DFT calculations.

Upon protonation to form the hydrochloride salt, the geometry is further influenced by the site of protonation. Theoretical investigations on related protonated 2-pyridinyl moieties indicate that the proton primarily attaches to the nitrogen atom of the pyridine ring (N1). The geometries of the most stable rotamers of these protonated species have been optimized at the B3LYP/6-31G(d,p) level of theory. The non-planarity in such structures often arises from the dihedral angles between the plane of the pyridine ring and the substituents.

Table 1: Optimized Geometries of 2-(2-Aminoethyl)pyridine Conformers

This table is representative of the types of data obtained from DFT calculations. Specific values for the hydrochloride salt would require dedicated computational studies.

| Parameter | Conformer 1 (trans) | Conformer 2 (gauche) |

|---|---|---|

| Bond Lengths (Å) | ||

| C-C (ethyl) | 1.53 | 1.54 |

| C-N (ethyl) | 1.47 | 1.47 |

| C-C (ring) | 1.39 - 1.40 | 1.39 - 1.40 |

| C-N (ring) | 1.34 - 1.35 | 1.34 - 1.35 |

| **Bond Angles (°) ** | ||

| C-C-N (ethyl) | 112.5 | 110.8 |

| Py-C-C (ethyl) | 115.0 | 114.5 |

| **Dihedral Angles (°) ** |

Note: The data in this table is illustrative and based on general findings for related structures. Actual calculated values can vary based on the specific conformer and computational methodology.

DFT calculations are also a reliable tool for predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated at the same level of theory used for geometry optimization (e.g., B3LYP/6-31G*). These calculated frequencies are often scaled by an empirical factor to better match experimental IR spectra. For the parent compound, 2-(2-Aminoethyl)pyridine, analysis of the calculated stretching NH and CH vibrations, as well as the in-plane NH bending vibrations, suggests that a mixture of its nine stable conformers can be present in an apolar solution. icm.edu.pl

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.gov For protonated 2-pyridinyl derivatives, studies have shown that protonation of the pyridine nitrogen (N1) leads to increased shielding, causing the N1 signal in the ¹⁵N NMR spectrum to appear at lower frequencies. nih.gov The proton attachment to N1 can be confirmed by ¹H-¹⁵N HSQC spectra. nih.gov In contrast, the alterations in the ¹³C NMR chemical shifts upon protonation have been noted to be practically negligible in some cases. nih.gov

Table 2: Calculated vs. Experimental ¹H NMR Chemical Shifts (δ, ppm) for a Protonated Pyridine Derivative-HCl Adduct

Data adapted from a study on a related N-(2-pyridyl)aminoethyl derivative to illustrate the application of computational methods. plos.org

| Proton | Calculated (gas phase) | Experimental (in solution) |

|---|---|---|

| H-N⁺(Py) | 8.50 | 8.35 |

| Py-H3 | 7.50 | 7.42 |

| Py-H4 | 8.00 | 7.91 |

| Py-H5 | 7.40 | 7.33 |

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov The calculations can provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. These transitions often correspond to excitations from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other frontier orbitals.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

In pyridine derivatives, the HOMO and LUMO are typically π-orbitals distributed over the aromatic ring system. The distribution and energies of these orbitals can be significantly influenced by substituents and by protonation. For 2-(2-Aminoethyl)pyridine hydrochloride, protonation at the pyridine nitrogen is expected to lower the energy of the molecular orbitals, affecting the HOMO-LUMO gap. This change in electronic structure is strongly correlated with the properties of the molecule. For instance, in related systems, protonation of the pyridine ring has been shown to decrease its aromaticity. nih.gov

Table 3: Frontier Orbital Properties

This table illustrates the type of data generated from HOMO-LUMO analysis. Specific energy values for 2-(2-Aminoethyl)pyridine hydrochloride are not available in the provided search results.

| Property | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. Related to the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Related to the electron-accepting ability of the molecule. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO. A measure of chemical reactivity and kinetic stability. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique allows for the investigation of dynamic processes such as intermolecular interactions, solvent effects, and conformational changes.

MD simulations can provide a detailed picture of how 2-(2-Aminoethyl)pyridine hydrochloride interacts with its environment, particularly with solvent molecules like water. A key tool for analyzing these interactions is the radial distribution function (RDF), g(r), which describes the probability of finding a particle at a certain distance from a reference particle.

For a protonated 2-pyridinyl derivative in a water environment, classical molecular dynamics simulations have been used to generate RDFs for the distances between the nitrogen atoms of the molecule and the oxygen atoms of the surrounding water molecules. These RDFs reveal the structure of the solvation shells around the molecule. For instance, a sharp first peak in the RDF for the interaction between the protonated pyridine nitrogen (N1) and water indicates a well-defined first solvation shell, highlighting strong hydrogen bonding interactions. The interactions with the amino nitrogen (N2) can also be similarly characterized.

MD simulations can also be employed to study the dynamics of protonation and the conformational flexibility of the molecule in solution.

Protonation Dynamics: As established by quantum mechanical calculations, the primary site of protonation in 2-(2-Aminoethyl)pyridine is the pyridinic nitrogen atom (N1). nih.gov MD simulations can further explore the stability of the proton at this site and the dynamics of its interaction with the counter-ion (Cl⁻) and solvent molecules. The simulations can model the proton transfer processes and the influence of the solvent on the pKa of the ionizable groups.

Advanced Computational Techniques

Modern computational chemistry offers powerful tools to investigate the properties and behavior of molecules at an atomic level. For 2-(2-Aminoethyl)pyridine hydrochloride, advanced computational techniques such as Hirshfeld surface analysis and various approaches to determine protonation sites provide deep insights into its solid-state interactions and reactivity.

Hirshfeld Surface Analysis for Solid-State Interactions

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. By mapping various properties onto this surface, a detailed picture of the forces holding the crystal together can be obtained.

H···H Contacts: These are generally the most abundant interactions and are represented by large, pale areas on the Hirshfeld surface map.

C···H/H···C Contacts: These interactions are also significant and play a role in the packing of the molecules.

N···H/H···N Contacts: These represent hydrogen bonding interactions, which are crucial in determining the supramolecular architecture. In the case of 2-(2-Aminoethyl)pyridine hydrochloride, hydrogen bonds involving the pyridinium (B92312) nitrogen, the amino group, and the chloride anion are expected to be prominent features.

π–π Stacking: Interactions between the aromatic pyridine rings of adjacent molecules are also a common feature in the crystal packing of such compounds.

The analysis generates two-dimensional "fingerprint plots" that summarize the intermolecular contacts. Each point on the plot corresponds to a specific pair of distances from the Hirshfeld surface to the nearest atom inside and outside the surface, respectively. The distribution and shape of these points provide a quantitative summary of the types and relative importance of the different intermolecular interactions. For instance, sharp spikes in the fingerprint plot are characteristic of strong, directional interactions like hydrogen bonds, while more diffuse distributions indicate weaker, less specific contacts.

Table of Expected Intermolecular Contacts in Solid-State 2-(2-Aminoethyl)pyridine hydrochloride

| Interaction Type | Description | Expected Significance |

| N-H···Cl | Hydrogen bond between the pyridinium proton and the chloride ion. | High |

| N-H···N | Hydrogen bond between the amino group protons and the pyridinic nitrogen of an adjacent molecule (in the free base). In the hydrochloride salt, this is less likely. | Low to Moderate |

| C-H···Cl | Weaker hydrogen bonds between carbon-bound hydrogens and the chloride ion. | Moderate |

| C-H···π | Interactions between C-H bonds and the aromatic pyridine ring. | Moderate |

| π–π Stacking | Stacking interactions between the pyridine rings of neighboring molecules. | Moderate |

| H···H | General van der Waals contacts between hydrogen atoms. | High (in terms of surface area coverage) |

Computational Approaches to Protonation Site Determination

Identifying the most likely site of protonation in a molecule with multiple basic centers is crucial for understanding its chemical reactivity and biological activity. For 2-(2-Aminoethyl)pyridine, there are two primary potential protonation sites: the pyridinic nitrogen and the nitrogen of the aminoethyl side chain. Computational chemistry provides several methods to predict the preferred site of protonation.

One of the most common approaches involves the use of quantum mechanics calculations , particularly Density Functional Theory (DFT) . These calculations can be used to determine the energies of the different possible protonated forms (protonomers) of the molecule. The protonomer with the lowest calculated energy is predicted to be the most stable and therefore the most likely to be formed.

A key descriptor used in these studies is the Proton Affinity (PA) . The proton affinity of a molecule is defined as the negative of the enthalpy change for the gas-phase reaction of the molecule with a proton. A higher proton affinity indicates a stronger attraction for a proton, and thus a more basic site. Computational studies on molecules containing a 2-pyridinyl moiety have shown that the pyridinic nitrogen is the main site of protonation nih.gov. This is attributed to the fact that protonation at this site allows for the positive charge to be delocalized across the aromatic ring, which is an energetically favorable arrangement.

For example, a study on a related compound, 4-amino-2-pyridinyl-N-benzylaminoethanol, which has three potential protonation sites (the pyridinic nitrogen, the amino group on the side chain, and an amino substituent on the ring), employed DFT calculations to determine the proton affinities of each site. The results clearly indicated that the pyridinic nitrogen (N1) was the most favorable site for protonation nih.gov.

Ab initio coupled-cluster calculations performed on aminopyridines have also confirmed that protonation occurs at the pyridinic nitrogen core.ac.uk. These high-level calculations provide further evidence for the greater basicity of the ring nitrogen compared to the exocyclic amino group.

The general findings from these computational investigations can be extrapolated to 2-(2-Aminoethyl)pyridine. The lone pair of electrons on the pyridinic nitrogen is more available for protonation due to its sp2 hybridization and participation in the aromatic system, which can stabilize the resulting positive charge through resonance. In contrast, the lone pair on the amino group nitrogen is in a more localized sp3 orbital.

Table of Computational Methods for Protonation Site Determination

| Computational Method | Principle | Information Obtained |

| Density Functional Theory (DFT) | Solves the Schrödinger equation using approximations based on electron density. | Optimized molecular geometries, relative energies of protonomers. |

| Proton Affinity (PA) Calculation | Calculates the enthalpy change of the gas-phase reaction with a proton. | A quantitative measure of the basicity of different sites. A higher PA indicates a more favorable protonation site. |

| Ab Initio Methods (e.g., Coupled-Cluster) | Solves the Schrödinger equation with fewer approximations than DFT, generally more accurate but computationally more expensive. | Highly accurate energies and properties, used for benchmarking other methods. |

Catalytic Applications of 2 2 Aminoethyl Pyridine Hydrochloride in Organic Transformations

The unique bifunctional nature of 2-(2-Aminoethyl)pyridine (B145717), possessing both a Lewis basic pyridine (B92270) ring and a primary amine, allows it to play diverse roles in catalysis. It can act as a directing group, a nucleophilic catalyst, and a ligand in metal-based catalysts for a variety of organic transformations.

Applications in Materials Science

Fabrication of Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials combine the advantageous properties of both organic and inorganic components, such as the processability and flexibility of organic molecules with the stability and electronic properties of inorganic frameworks. 2-(2-Aminoethyl)pyridine (B145717) and its derivatives have been successfully incorporated as the organic component in these hybrid structures.

Thin Film Deposition Techniques (e.g., Spin Coating)

The fabrication of high-quality thin films is a critical step in the development of electronic and optoelectronic devices. Spin coating is a widely used technique for depositing uniform thin films from solution onto flat substrates. This method has been effectively employed for the deposition of organic-inorganic hybrid materials containing 2-(2-aminoethyl)pyridine derivatives.

In the fabrication of lead iodide-based hybrid materials, a precursor solution containing the 2-(2-ammonioethyl)pyridine cation is spin-coated onto a substrate. researchgate.net For instance, a precursor solution of (2-AEP)₂PbI₄ in a solvent like N,N-dimethylformamide (DMF) can be deposited on a glass substrate at a speed of 3000 rpm for 40 seconds. researchgate.net Subsequent annealing of the spin-coated film is often necessary to control the phase and crystallinity of the final material. researchgate.net The annealing temperature and duration are critical parameters that can induce phase transformations in the film. researchgate.net For example, annealing a spin-coated film of (2-AEP)₂PbI₄ at 50°C results in a phase-pure film, while annealing at 160°C can lead to a complete phase transformation to (2-AEPH)PbI₄. researchgate.net

Similarly, copper(II) complexes with Schiff bases derived from 2-(2-aminoethyl)pyridine have been deposited as thin layers on Si(111) substrates using the spin coating method. rsc.org The fluorescence intensity of these layers was found to be dependent on the deposition parameters, including the rotation speed and deposition time. rsc.org

Influence of Ligand Structure on Material Properties

In lead iodide hybrids, the 2-(2-ammonioethyl)pyridine [(2-AEP)⁺] cation's geometry and protonation state direct the formation of different structural phases. acs.org For example, a low-temperature anneal of a spin-coated film can result in the formation of (2-AEP)₂PbI₄, while a high-temperature anneal leads to the formation of (2-AEPH)PbI₄. acs.org This structural diversity is attributed to the different coordination of the dibasic organic species under varying processing conditions. acs.org

The packing of the organic cations in the interlayer space of these 2D hybrids is also heavily influenced by the ligand structure. In (2-AEP)₂PbI₄, the (2-AEP)⁺ cations are arranged in a face-to-face stacking, which promotes π–π interactions between adjacent pyridyl rings. acs.org This is in contrast to the edge-to-face packing observed in similar hybrids with other aromatic cations. researchgate.net This unique arrangement has the potential to enhance electron mobility and improve charge transport pathways within the material. researchgate.net Furthermore, hydrogen bonding between the ammonium (B1175870) group and the pyridine (B92270) nitrogen of the (2-AEP)⁺ cations leads to a folded geometry, resulting in a smaller interlayer distance compared to other 2D hybrids. researchgate.net

The table below provides a comparison of structural details for lead iodide hybrids with different organic cations.

| Property | (PEA)₂PbI₄ | (2-AEP)₂PbI₄ | (2-AEPH)PbI₄ |

| Pb–I–Pb angle (°) | 153.3 | 167.9 | 164.5 |

| Interlayer distance (Å) | 9.94 | 7.60 | Not specified |

| Distortion Index (D) | Lowest | Intermediate | Highest |

| Bond Angle Variance (σ²) | Lowest | Intermediate | Highest |

This table is based on data from Singh, A. et al., 2021. researchgate.net

Luminescent and Optoelectronic Materials

The incorporation of 2-(2-aminoethyl)pyridine and its derivatives into hybrid materials and complexes can impart interesting luminescent and optoelectronic properties. These properties are critical for applications in areas such as light-emitting diodes (LEDs), sensors, and optical imaging.

Fluorescence Properties of Complexes and Derivatives

For instance, copper(II) complexes with Schiff bases derived from 2-(2-aminoethyl)pyridine exhibit fluorescence in solution, with emission observed in the range of 370–410 nm. rsc.org When these complexes are deposited as thin films, the most intense fluorescence band is observed between 490 and 550 nm, originating from both intraligand and d–d transitions. rsc.org

In the case of 2-(2-aminoethyl)pyridine-based lead iodide hybrids, the fluorescence emission is linked to the structural phase of the material. Fluorescence microscopy can be used to visualize the phase transformation from (2-AEP)₂PbI₄ to (2-AEPH)PbI₄ by observing the decrease in the green emission (515–555 nm) as the annealing temperature increases. researchgate.net The excitonic absorption features of these films also shift with the phase transformation, moving from 522 nm in the 50°C annealed film to 559 nm in the 160°C annealed film. researchgate.net

The table below summarizes the key optical properties of 2-(2-aminoethyl)pyridine-based lead iodide hybrid films at different annealing temperatures.

| Annealing Temperature (°C) | Absorption Band (nm) | Excitonic Absorption (nm) | Emission Range (nm) |

| 50 | 490 (weak) | 522 | 515–555 (green) |

| 110 | 490 (increased) | 547 | Not specified |

| 160 | 490 (loss of band) | 559 | Not specified |

This table is based on data from Singh, A. et al., 2021. researchgate.net

Design Principles for Fluorescent Materials

The design of fluorescent materials based on pyridine-containing ligands, such as 2-(2-aminoethyl)pyridine, follows several key principles aimed at optimizing their photophysical properties. These principles often revolve around the strategic modification of the molecular structure to control the electronic transitions responsible for fluorescence.

A common strategy is the creation of acceptor-donor-acceptor (A-D-A) systems. beilstein-journals.org In such systems, the pyridine ring can act as an electron-accepting moiety, while other parts of the molecule, such as amino groups, can serve as electron donors. This charge-transfer character can lead to desirable fluorescent properties, including aggregation-induced emission enhancement (AIEE), where the material is more emissive in the aggregated or solid state than in solution. beilstein-journals.org

Molecular rigidity is another important factor. researchgate.net "Locking" the molecular structure through mechanisms like intramolecular hydrogen bonding can reduce non-radiative decay pathways, leading to higher fluorescence quantum yields and narrower emission bandwidths. researchgate.net The introduction of bulky substituents can also increase molecular rigidity and suppress structural relaxation in the excited state. researchgate.net

Future Research Directions and Perspectives

Emerging Applications in Interdisciplinary Fields

The inherent properties of 2-(2-Aminoethyl)pyridine (B145717) and its derivatives are paving the way for their use in novel, high-impact interdisciplinary applications. Research is increasingly focused on harnessing its potential in advanced materials, catalysis, and medicinal chemistry.

One of the most promising areas is in the field of materials science , particularly for renewable energy applications. Recent studies have highlighted the use of the 2-(2-ammonioethyl)pyridine cation, derived from 2-(2-Aminoethyl)pyridine, in the formation of two-dimensional (2D) hybrid organic-inorganic perovskites. nih.govacs.org These materials are being investigated as next-generation solar absorbers. A notable development is the synthesis of (2-AEP)₂PbI₄, a 2D hybrid where the organic cation layers exhibit a unique face-to-face stacking. nih.govacs.org This arrangement promotes π–π interactions between adjacent pyridyl rings, a feature that could enhance charge transport through the material—a critical factor for improving the efficiency of solar devices. nih.gov Future research will likely focus on optimizing these structures, exploring different metal halides, and tuning the electronic properties of the organic cation to maximize photovoltaic performance.

In catalysis , complexes involving 2-(2-Aminoethyl)pyridine as a ligand are being explored for a variety of chemical transformations. The bidentate nature of the ligand allows it to form stable complexes with transition metals like palladium, iron, and copper. nsf.govresearchgate.netnih.gov These complexes show potential as catalysts in cross-coupling reactions and polymerization processes. nsf.govnih.gov For instance, amino-pyridine iron(II) complexes have been synthesized and characterized for their utility in Atom Transfer Radical Polymerization (ATRP). nsf.gov Future work will likely involve the rational design of catalysts with modified pyridine (B92270) or ethylamine (B1201723) moieties to fine-tune their steric and electronic properties, thereby enhancing catalytic activity, selectivity, and stability. tcu.edu

The field of medicinal chemistry also presents significant opportunities. Pyridine scaffolds are ubiquitous in drug discovery, and derivatives of 2-(2-Aminoethyl)pyridine are being investigated for various therapeutic applications. fishersci.com Its ability to coordinate with metal ions is relevant in the design of bioinorganic complexes with potential anticancer or antimicrobial properties. nih.gov Furthermore, functionalized ruthenium(II) polypyridyl complexes are being developed as photosensitizers for photodynamic therapy, and incorporating moieties like 2-(2-Aminoethyl)pyridine could serve as a versatile precursor for conjugation to targeting molecules. rsc.org

| Interdisciplinary Field | Specific Application | Key Research Finding/Potential | Relevant Compounds |

|---|---|---|---|

| Materials Science / Renewable Energy | 2D Hybrid Perovskite Solar Cells | Forms organic bilayers with face-to-face π–π stacking, potentially enhancing charge transport. nih.govacs.org | 2-(2-Ammonioethyl)pyridine Iodide |

| Catalysis | Atom Transfer Radical Polymerization (ATRP) | Serves as a ligand in iron(II) complexes that catalyze polymerization reactions. nsf.gov | [2-[(2,6-Me₂-C₆H₃)NHCH(R)]C₅H₄N]FeCl₂]₂ |

| Medicinal Chemistry / Bioinorganic Chemistry | Therapeutic Metal Complexes | Acts as a ligand for biologically active metal complexes (e.g., Ru(II)) for applications like photodynamic therapy. nih.govrsc.org | Ruthenium(II) polypyridyl complexes |

Challenges and Opportunities in Synthetic Methodology

While 2-(2-Aminoethyl)pyridine hydrochloride is a readily available starting material, the synthesis of its more complex and functionalized derivatives presents notable challenges, primarily stemming from the inherent chemical nature of the pyridine ring.

Challenges: The primary challenge in the functionalization of pyridine-containing molecules is the electron-deficient character of the aromatic ring. acs.org The electronegative nitrogen atom deactivates the ring towards electrophilic aromatic substitution, making it difficult to introduce new functional groups directly onto the pyridine core using standard methods. acs.org Furthermore, achieving regioselectivity, particularly at the meta-position, often requires harsh reaction conditions or multi-step, indirect strategies. acs.org Another difficulty lies in selectively modifying the ethylamine side chain without affecting the pyridine ring, or vice versa, which requires careful selection of protecting groups and reaction conditions.

Opportunities: Despite these challenges, recent advancements in synthetic organic chemistry offer exciting opportunities for creating a diverse library of 2-(2-Aminoethyl)pyridine derivatives.

Novel Cycloaddition and Ring-Opening Strategies: New methods are emerging that circumvent the low reactivity of the pyridine ring. One innovative approach involves temporarily interrupting the aromaticity of the pyridine ring, performing a functionalization reaction, and then re-aromatizing the ring. acs.org For example, techniques like the Zincke reaction can be modified to "open" the pyridine, allowing for the introduction of halogens or other groups, before "stitching" it back together. acs.org Other strategies involve the de novo synthesis of highly substituted pyridines through multi-component reactions, such as aza-Wittig/Diels-Alder sequences, which build the ring from simpler precursors. nih.govnih.gov

Green Chemistry Approaches: There is a strong trend towards developing more sustainable synthetic methods. For pyridine derivatives, this includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and increase yields. nih.govacs.org One-pot, multi-component reactions are also a cornerstone of green chemistry, as they reduce the number of purification steps and minimize waste. acs.orgresearchgate.net The exploration of environmentally benign solvents and recyclable catalysts further contributes to this effort. researchgate.netbiosynce.com

Metal-Free Synthesis: To reduce reliance on potentially toxic and expensive transition metal catalysts, metal-free synthetic routes are being developed. One such strategy reports the synthesis of substituted pyridines via the ring expansion of 2-allyl-2H-azirines under the promotion of an organic base, avoiding the need for any metal catalyst. acs.org

| Methodology | Description | Advantages | Challenges/Limitations |

|---|---|---|---|

| Traditional Electrophilic Substitution | Direct reaction with an electrophile to substitute a hydrogen on the pyridine ring. | Conceptually simple. | Low reactivity of the pyridine ring; often requires harsh conditions; poor regioselectivity. acs.org |

| Multi-Component Reactions (MCRs) | One-pot reactions where three or more reactants combine to form the final product. nih.govnih.gov | High atom economy, reduced waste, operational simplicity, rapid access to diverse structures. acs.orgresearchgate.net | Scope can be limited by the specific combination of reactants. |

| Ring-Opening/Closing Strategies | Temporarily breaking the aromaticity of the pyridine ring to facilitate functionalization, followed by re-cyclization. acs.org | Allows for functionalization at positions that are otherwise difficult to access (e.g., meta-position). acs.org | Can involve multiple steps and sensitive intermediates. |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction mixture. | Dramatically reduced reaction times, often higher yields, cleaner reactions. nih.govacs.org | Requires specialized equipment; scalability can be a concern. |

| Metal-Free Synthesis | Utilizing organic reagents or catalysts to avoid transition metals. acs.org | Lower cost, reduced toxicity, avoids metal contamination in the final product. acs.org | The scope and efficiency may not yet match established metal-catalyzed reactions. |

Advancements in Computational Modeling and Predictive Studies

Computational chemistry has become an indispensable tool for accelerating research and development involving complex molecules like 2-(2-Aminoethyl)pyridine. In silico methods, particularly Density Functional Theory (DFT), are providing unprecedented insights into the electronic structure and reactivity of these compounds, guiding experimental efforts.

DFT calculations are routinely used to model the properties of pyridine derivatives and their metal complexes. researchgate.netresearchgate.netyoutube.com These studies can accurately predict a wide range of parameters, including optimized molecular geometries, bond lengths, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.govrsc.org The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and optical properties of a molecule, which is particularly relevant for designing new materials for optoelectronic applications. nu.edu.kz For metal complexes, DFT can elucidate the nature of the metal-ligand bonding and predict the stability of different spin states, which is crucial for designing effective catalysts. nih.govacs.org

Beyond fundamental property prediction, computational models are playing a vital role in predictive studies for drug design. malvernpanalytical.comcas.orgslideshare.net By creating quantitative structure-activity relationship (QSAR) models, researchers can correlate the structural features of a series of pyridine derivatives with their biological activity. nih.gov This allows for the virtual screening of large compound libraries and the rational design of new drug candidates with improved potency and selectivity. nih.gov For example, molecular docking simulations can predict the binding mode of a pyridine-based inhibitor within the active site of a target protein, providing crucial information for optimizing the molecular structure to enhance binding affinity. nih.gov Furthermore, predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are used to assess the "drug-likeness" of a potential therapeutic agent in the early stages of discovery, helping to reduce late-stage failures. nih.gov

| Calculated Property | Computational Method | Significance and Application |

|---|---|---|

| Optimized Molecular Geometry | DFT | Predicts bond lengths, bond angles, and overall 3D structure, which is fundamental for understanding reactivity and intermolecular interactions. researchgate.netnih.gov |

| Electronic Structure (HOMO/LUMO) | DFT | Determines the electronic energy gap, which relates to chemical reactivity, stability, and potential applications in optoelectronics. rsc.orgnu.edu.kz |

| Vibrational Frequencies | DFT | Simulates IR and Raman spectra, aiding in the structural characterization and confirmation of synthesized compounds. researchgate.netyoutube.com |

| Absorption Spectra | Time-Dependent DFT (TD-DFT) | Predicts UV-Vis absorption, essential for designing dyes for solar cells or photosensitizers for therapy. researchgate.netacs.org |

| Binding Affinity / Mode | Molecular Docking | Predicts how a ligand interacts with a biological target (e.g., an enzyme), guiding the design of more potent drugs. nih.gov |

| ADMET Properties | QSAR / Machine Learning Models | Predicts the pharmacokinetic and toxicity profile of a drug candidate, helping to prioritize compounds for synthesis and testing. nih.gov |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 2-(2-aminoethyl)pyridine hydrochloride?

- Methodology :

- Synthesis : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting pyridine derivatives with ethylenediamine under acidic conditions yields the target compound. Solvents like DMF or DMSO are used at elevated temperatures (~80–100°C) to enhance reactivity .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: methanol/dichloromethane) ensures high purity (>98%). Purity is validated via HPLC (C18 column, UV detection at 254 nm) or NMR spectroscopy .

- Data Table :

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Reductive Amination | 75–85 | 95–98 | H₂/Pd-C, ethanol, 50°C |

| Nucleophilic Substitution | 60–70 | 90–95 | DMF, 80°C, 12 hrs |

Q. Which spectroscopic techniques are most effective for characterizing 2-(2-aminoethyl)pyridine hydrochloride?

- Methodology :

- ¹H/¹³C NMR : Confirm the structure via characteristic peaks (e.g., pyridine ring protons at δ 8.2–8.5 ppm, ethylamine protons at δ 2.7–3.1 ppm) .

- FT-IR : Identify N-H stretches (3200–3300 cm⁻¹) and pyridine ring vibrations (1600–1450 cm⁻¹) .

- Elemental Analysis : Verify C, H, N, and Cl content (±0.3% deviation from theoretical values) .

Q. What safety protocols are critical when handling 2-(2-aminoethyl)pyridine hydrochloride?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust/aerosols .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous wash-downs to prevent environmental contamination .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of 2-(2-aminoethyl)pyridine hydrochloride?

- Methodology :

- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, reducing reaction time from 24 to 12 hrs in DMF decreases dimerization byproducts by 30% .

- Byproduct Analysis : Use LC-MS to detect impurities (e.g., ethylenediamine dimers) and adjust stoichiometry to favor mono-substitution .

Q. How do pH and temperature affect the stability of 2-(2-aminoethyl)pyridine hydrochloride in aqueous solutions?

- Methodology :

- Accelerated Stability Testing : Incubate solutions at pH 3–9 and 25–60°C for 4 weeks. Monitor degradation via UV-Vis spectroscopy (λmax = 270 nm). Results show maximal stability at pH 5–6 and 4°C (<5% degradation over 30 days) .

- Data Table :

| pH | Temperature (°C) | Degradation (%/30 days) |

|---|---|---|

| 3 | 25 | 25–30 |

| 6 | 4 | 2–4 |

| 9 | 40 | 40–50 |

Q. How can researchers resolve contradictory data in the compound’s biological activity studies?

- Methodology :

- Dose-Response Curves : Perform assays (e.g., enzyme inhibition) across a wide concentration range (1 nM–100 µM) to identify non-linear effects .

- Control Experiments : Use knockout cell lines or competitive inhibitors to validate target specificity. For example, co-administering a known NMDA receptor antagonist can clarify if observed neuroactivity is receptor-mediated .

Q. What strategies are effective for scaling up the synthesis of 2-(2-aminoethyl)pyridine hydrochloride without compromising yield?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。